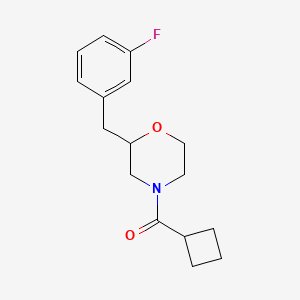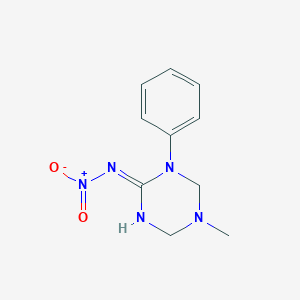![molecular formula C13H14N2O3 B5986248 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B5986248.png)
3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione, also known as EPM, is a small molecule compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. EPM is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to cause severe birth defects. However, EPM has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties without the teratogenic effects associated with thalidomide.
作用机制
The mechanism of action of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory, anti-tumor, and immunomodulatory effects by modulating the activity of various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the proliferation and survival of cancer cells. Moreover, this compound has been shown to modulate the activity of various immune cells such as T cells and B cells by regulating the expression of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Moreover, this compound has been shown to regulate the differentiation and function of T cells and B cells. These effects of this compound make it a potential candidate for the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory diseases.
实验室实验的优点和局限性
3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has several advantages for lab experiments. This compound is a small molecule compound that can be easily synthesized in the lab. Moreover, this compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is partially understood. However, there are also limitations to using this compound in lab experiments. This compound has not been fully characterized, and its pharmacokinetics and pharmacodynamics are not well understood. Moreover, the effects of this compound may vary depending on the cell type and disease model used in the experiments.
未来方向
There are several future directions for the study of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione. First, further studies are needed to fully understand the mechanism of action of this compound. Second, studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. Third, studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Fourth, studies are needed to determine the potential drug-drug interactions of this compound. Fifth, studies are needed to determine the potential off-target effects of this compound. Sixth, studies are needed to determine the potential applications of this compound in combination with other drugs. Seventh, studies are needed to determine the potential applications of this compound in other diseases beyond cancer, autoimmune diseases, and inflammatory diseases.
合成方法
3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione can be synthesized through a four-step reaction starting from 4-ethoxyaniline. The first step involves the reaction of 4-ethoxyaniline with ethyl acetoacetate to form 3-(4-ethoxyphenyl)-2,4-pyrrolidinedione. The second step involves the reaction of the intermediate product with formaldehyde to form this compound. The third step involves the reduction of the imine group in the product to form this compound. The final step involves the purification of the product through recrystallization.
科学研究应用
3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess anti-tumor properties by inducing apoptosis and inhibiting angiogenesis in cancer cells. Moreover, this compound has been shown to possess immunomodulatory properties by regulating the differentiation and function of T cells and B cells. These properties of this compound make it a potential candidate for the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory diseases.
属性
IUPAC Name |
4-[(4-ethoxyphenyl)iminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-10-5-3-9(4-6-10)14-7-11-12(16)8-15-13(11)17/h3-7,16H,2,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYTXORIOWMLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(CNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-(4-chlorobenzyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5986165.png)
![N-({1-[(5-cyclopentyl-2-thienyl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5986169.png)
![2-[(3,5-dimethyl-4-isoxazolyl)acetyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5986193.png)
![2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6,7-dimethoxy-4(3H)-quinazolinone](/img/structure/B5986196.png)
![N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methylacetamide](/img/structure/B5986204.png)
![ethyl 4-({[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5986212.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B5986214.png)
![2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5986230.png)
![2,2-dimethyl-N-[1-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5986233.png)

![N-(2-fluorophenyl)-3-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5986252.png)
![N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5986258.png)

![2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol](/img/structure/B5986279.png)
